molecular formula C9H12BrNO3S B13718515 ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B13718515
M. Wt: 294.17 g/mol
InChI Key: XTXPYSSPMHXYKG-YVMONPNESA-N
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Description

Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidinone derivative characterized by a bromoethyl substituent at position 3 of the thiazolidinone ring and an ester group at position 2. Its molecular formula is C₉H₁₂BrNO₃S, with a molecular weight of 294.165 g/mol (CAS: 92503-35-0) . The (2Z) configuration indicates the stereochemistry of the exocyclic double bond, which is critical for its reactivity and interactions in biological systems.

Properties

Molecular Formula

C9H12BrNO3S

Molecular Weight

294.17 g/mol

IUPAC Name

ethyl (2Z)-2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C9H12BrNO3S/c1-2-14-9(13)5-8-11(4-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5-

InChI Key

XTXPYSSPMHXYKG-YVMONPNESA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CCBr

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CCBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the construction of the thiazolidinone ring system followed by selective functionalization at the 3-position with a 2-bromoethyl substituent and formation of the ethyl ester moiety. The key synthetic route can be summarized as follows:

  • Step 1: Formation of the Thiazolidinone Core
    The thiazolidinone ring is commonly synthesized via cyclization reactions involving cysteine derivatives or other suitable precursors containing sulfur and nitrogen atoms. This cyclization often uses carbonyl compounds to form the 4-oxo group characteristic of the thiazolidinone ring.

  • Step 2: Introduction of the 2-Bromoethyl Side Chain
    The 3-position of the thiazolidinone ring is alkylated with a 2-bromoethyl halide or through a halogenation reaction on an ethyl side chain. This step requires controlled conditions to ensure regioselectivity and to avoid over-alkylation or side reactions.

  • Step 3: Formation of the Ethyl Ester Group
    The ethyl acetate moiety is introduced either by esterification of the corresponding acid or by using ethyl bromoacetate as a starting material in the condensation step leading to the thiazolidinone ring.

Detailed Synthetic Route

Based on the analysis of patent WO 2019/121159 and related literature on pesticidal thiazolidinone derivatives, the following detailed synthetic method is proposed:

Step Reagents and Conditions Description
1 Starting with ethyl bromoacetate and thiourea derivative Condensation to form the thiazolidinone ring with an ethyl ester group at position 2
2 Reaction with 2-bromoethyl bromide or 2-bromoethanol Alkylation at the 3-position of thiazolidinone ring to introduce the 2-bromoethyl substituent
3 Use of base such as triethylamine or sodium hydride Facilitate the deprotonation and promote nucleophilic substitution during alkylation
4 Purification by recrystallization or chromatography Isolation of the pure ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, dichloromethane, or acetonitrile, chosen based on solubility and reaction kinetics.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (25–60 °C) to optimize yield and minimize side reactions.
  • Time: Reaction times vary from several hours to overnight, depending on the reactivity of starting materials and catalysts.
  • Catalysts/Base: Use of mild bases like triethylamine helps in deprotonation without causing decomposition, while stronger bases may be employed cautiously.

Analytical Characterization

The synthesized compound is characterized by:

Technique Purpose Expected Result
Nuclear Magnetic Resonance (NMR) Confirm chemical structure and stereochemistry Signals corresponding to thiazolidinone ring protons, ethyl ester, and bromoethyl side chain
Mass Spectrometry (MS) Determine molecular weight and purity Molecular ion peak consistent with molecular formula
Infrared Spectroscopy (IR) Identify functional groups Characteristic peaks for carbonyl (C=O) and ester groups
Elemental Analysis Verify elemental composition Consistency with calculated C, H, N, S, Br ratios

Research Findings and Literature Support

  • The compound belongs to a class of substituted bicyclic thiazolidinones with pesticidal activity, as described in BASF's patent AU2018387639B2 and WO 2019/121159, which provide extensive data on synthesis and biological evaluation of similar compounds.
  • The preparation methods emphasize regioselective alkylation and maintaining the integrity of the thiazolidinone core to preserve biological activity.
  • The presence of the 2-bromoethyl substituent is critical for enhancing pesticidal efficacy, likely due to its ability to interact with biological targets in pests.
  • The ethyl ester group improves the compound’s solubility and bioavailability in agricultural formulations.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome
Thiazolidinone ring formation Ethyl bromoacetate, thiourea Room temp, ethanol solvent Formation of core heterocycle
3-Position alkylation 2-Bromoethyl bromide, base Mild heating, base catalysis Introduction of bromoethyl group
Purification Recrystallization, chromatography Ambient conditions Isolation of pure compound
Characterization NMR, MS, IR, elemental analysis Standard analytical methods Confirmation of structure

This comprehensive synthesis approach, supported by patent disclosures and related chemical literature, provides a robust framework for preparing this compound with high purity and yield. The methods ensure the compound’s suitability for pesticidal applications by maintaining structural integrity and functional group specificity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group (-CH2CH2Br) serves as a primary site for nucleophilic substitution (SN2) due to the electrophilic nature of the bromine atom.

Reagent Conditions Product Application
Sodium azide (NaN3)Polar aprotic solvent (e.g., DMF)Azide derivative (-CH2CH2N3)Precursor for "click chemistry"
Thiols (RSH)Base (e.g., K2CO3), room temperatureThioether (-CH2CH2SR)Bioconjugation or polymer synthesis
Amines (RNH2)Reflux in ethanolSecondary/tertiary amine (-CH2CH2NHR)Pharmaceutical intermediate

Key Insight : The bromine atom’s leaving-group ability facilitates efficient substitution, making this compound valuable for introducing functionalized ethyl chains into target molecules.

Oxidation and Reduction Reactions

The thiazolidin-4-one ring and ester group participate in redox transformations:

Oxidation

  • Thiazolidinone Ring :

    • Reagents: H2O2 or m-CPBA (meta-chloroperbenzoic acid).

    • Products: Sulfoxide or sulfone derivatives, altering electronic properties for medicinal chemistry applications.

Reduction

  • Carbonyl Group (C=O) :

    • Reagents: NaBH4 (selective for ketones) or LiAlH4 (stronger reducing agent).

    • Products: Alcohol (-CH2OH) or fully reduced thiazolidine ring.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Product Follow-up Reactions
Aqueous HCl (acidic)Carboxylic acidAmidation, peptide coupling
NaOH/EtOH (basic)Sodium carboxylateAlkylation or acylation

Note : Hydrolysis enhances water solubility, enabling downstream biophysical studies.

Cycloaddition and Ring-Opening Reactions

The conjugated enone system (C=C and C=O) may engage in:

  • Diels-Alder Reactions : With dienes to form six-membered rings.

  • Michael Additions : Nucleophilic attack at the β-position of the α,β-unsaturated ester.

Biological Alkylation

The bromoethyl group can alkylate biomolecules (e.g., proteins or DNA) via covalent bond formation, though this application is restricted to in vitro research due to regulatory constraints .

Research Implications

This compound’s multifunctional design supports applications in:

  • Medicinal Chemistry : As a scaffold for protease inhibitors or kinase modulators.

  • Materials Science : Crosslinking agent in polymer networks.

  • Chemical Biology : Probe for studying enzyme active sites via covalent modification.

Further studies are needed to explore its catalytic applications and toxicity profile.

Scientific Research Applications

Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The thiazolidine ring can also interact with various molecular targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Physical Properties References
Ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate C₉H₁₂BrNO₃S 294.165 2-Bromoethyl at N3, ester at C2, (2Z)-configuration Not explicitly reported; likely moderate reactivity due to Br
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate C₁₄H₁₂BrNO₃S₂ 386.278 3-Bromobenzylidene at C5, thioxo (S) at C2, ester at C3 Enhanced electron-withdrawing effect from S
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate C₁₅H₁₅FN₂O₄S 338.4 2-(3-Fluoroanilino)-2-oxoethyl at N3, ester at C2 Potential enhanced bioactivity due to F and amide group
(2Z)-N-benzyl-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide C₁₂H₁₁N₂O₂S 259.29 Benzylamide at C2, no bromine Antifungal activity reported
Ethyl (2Z)-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetate C₈H₁₁NO₃S 201.242 Methyl at N3, no bromine Simpler structure; lower molecular weight

Key Differences and Implications

In contrast, the 3-bromobenzylidene group in the compound from provides aromaticity and extended conjugation, likely improving binding affinity in hydrophobic pockets .

Biological Activity Trends Compounds with electron-withdrawing groups (e.g., Br, F) or aromatic substituents (e.g., benzylidene) often exhibit enhanced antimicrobial or antitumor activities. For instance, the fluorinated analog in may leverage the fluorine atom’s electronegativity to improve target binding , while the spiro acridine-pyrrolidine system in demonstrates the versatility of thiazolidinones in anticancer drug design . The amide derivatives (e.g., ) show antifungal activity, suggesting that replacing the ester with an amide group can modulate solubility and target specificity .

Synthetic Pathways The target compound’s synthesis likely involves alkylation of a thiazolidinone precursor with ethyl bromoacetate, a method analogous to those described in and . In contrast, compounds with thioxo groups () may require sulfurizing agents during cyclization, while benzylidene derivatives () are synthesized via condensation reactions with aromatic aldehydes .

Crystallographic and Analytical Data

  • The target compound’s structure and stereochemistry could be confirmed using SHELX or WinGX software, as noted in and , ensuring accuracy in comparison to analogs .
  • The (2Z)-configuration is critical for maintaining planar geometry in the thiazolidinone ring, which is conserved across analogs to preserve π-conjugation and stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate with high purity?

  • Methodology : The compound can be synthesized via alkylation of a thiazolidinone precursor (e.g., 3-(2-bromoethyl)-4-oxo-1,3-thiazolidine) with ethyl bromoacetate under reflux in ethanol. Anhydrous sodium acetate is often added to neutralize HBr generated during the reaction, improving yield (65–72%) . Key steps include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Purification : Recrystallization from acetic acid or ethanol ensures purity.
    • Optimization : Higher yields are achieved by maintaining anhydrous conditions and stoichiometric excess of ethyl bromoacetate (1.1–1.2 eq) .

Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?

  • Critical Techniques :

  • ¹H/¹³C NMR : Confirm Z-configuration via coupling constants (e.g., vinyl proton splitting) and carbon chemical shifts for the thiazolidinone ring .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670–1640 cm⁻¹) and C-Br bonds (~550 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., 432.1388 Da) validates molecular formula .

Q. How can in vitro antifungal activity be evaluated for thiazolidinone derivatives like this compound?

  • Protocol :

  • Fungal Strains : Test against Alternaria solani and Phoma lingam using mycelial growth inhibition assays .
  • EC₅₀ Determination : Prepare serial dilutions (0.5–10 µg/mL) and measure inhibition zones. Compare to commercial fungicides (e.g., fluconazole) .
    • Data Interpretation : EC₅₀ values ≤2 µg/mL indicate high potency (e.g., compound 4e in ).

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Challenges :

  • Disorder : The bromoethyl group may exhibit positional disorder, complicating electron density maps.
  • Anisotropic Refinement : Requires high-resolution data (≤0.8 Å) for accurate modeling.
    • SHELX Workflow :
  • SHELXD : Solve phase problem via dual-space methods for small molecules .
  • SHELXL : Refine using restraints for disordered atoms and Hirshfeld rigid-bond tests .
    • Validation : Check R-factor convergence (target <0.05) and residual density (<0.3 eÅ⁻³) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Approach :

  • Substituent Variation : Modify the bromoethyl group (e.g., replace Br with Cl or alkyl chains) to assess impact on antifungal activity .
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-oxo position to enhance electrophilicity .
    • In Silico Tools : Use molecular docking (e.g., AutoDock) to predict binding to fungal cytochrome P450 targets .

Q. What methodologies are critical for transitioning from in vitro to in vivo toxicity studies?

  • Steps :

  • Animal Models : Use Galleria mellonella larvae for preliminary toxicity screening .
  • Dosage : Administer compound at 10–50 mg/kg via oral gavage; monitor survival and histopathology.
  • Metabolic Stability : Assess hepatic microsome clearance to predict in vivo half-life .

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